![molecular formula C16H14N2O4 B2591730 Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 331246-30-1](/img/structure/B2591730.png)
Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
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Overview
Description
Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate, also known as ODZ-101, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ODZ-101 belongs to the class of compounds known as benzodiazepines, which are widely used as anxiolytics and sedatives. However, ODZ-101 has unique properties that distinguish it from other benzodiazepines, making it a promising candidate for further research.
Scientific Research Applications
Catalytic Enantioselective Reactions
- Catalytic Enantioselective aza-Reformatsky Reaction : Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate derivatives are synthesized through a catalytic enantioselective aza-Reformatsky reaction. This process uses cyclic dibenzo[b,f][1,4]oxazepines and ethyl iodoacetate, achieving excellent yields and high enantioselectivities with diaryl prolinol L4 as the chiral ligand. This method is significant for generating chiral β-amino esters while preserving optical purity (Munck et al., 2017).
- Enantioselective Alkylation with Et2Zn : The compound also undergoes enantioselective alkylation with diethyl zinc (Et2Zn) catalyzed by a (R)-VAPOL-Zn(II) complex, yielding chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with good yields and moderate enantioselectivities. This represents a novel example of enantioselective addition of Et2Zn to cyclic aldimines (Munck et al., 2017).
Asymmetric Alkynylation
- Asymmetric Alkynylation with Chiral Phosphoric Acids and Ag(I) Catalysts : Successful asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines is achieved by combining chiral phosphoric acid and Ag(I) catalysts. This method synthesizes optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with carbon-carbon triple bonds. The process allows for subsequent transformations of the triple bond in the heterocyclic products (Ren, Wang, & Liu, 2014).
Novel Synthetic Approaches
- Synthesis of 11-Substituted Dibenzo[b,f][1,4]oxazepines : A novel protocol has been developed for synthesizing 11-substituted dibenzo[b,f][1,4]oxazepines. This method includes a carbamate intermediate generation, microwave-induced transformation, and a phosphorous oxychloride-induced cyclocondensation. It offers a practical application due to simple reactions and a wide substrate scope (Zaware & Ohlmeyer, 2014).
Photodegradation Studies
- Photodegradation of Urethane Model Systems : Ethyl N-phenyl-carbamate, a related compound, undergoes photodegradation yielding various products. This study on photo-oxidation products provides insights into the photoreactivity and stability of related carbamate compounds (Beachell & Chang, 1972).
Mechanism of Action
Target of Action
Similar compounds have been found to selectively inhibit the dopamine d2 receptor .
Mode of Action
It can be inferred that, like other d2 receptor antagonists, it may interact with the d2 receptors, leading to changes in neurotransmission .
Biochemical Pathways
As a potential d2 receptor antagonist, it may influence dopamine-mediated pathways .
Result of Action
D2 receptor antagonists typically result in altered dopamine neurotransmission, which can have various effects depending on the specific physiological context .
properties
IUPAC Name |
ethyl N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-2-21-16(20)17-10-7-8-13-11(9-10)15(19)18-12-5-3-4-6-14(12)22-13/h3-9H,2H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDPVMUOKBFDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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